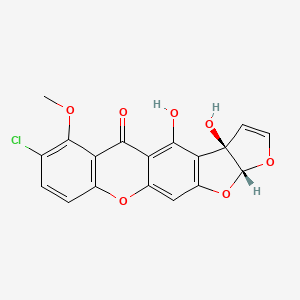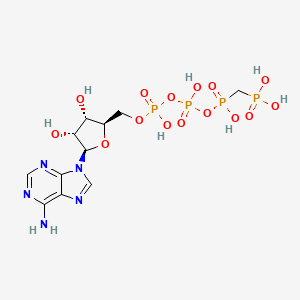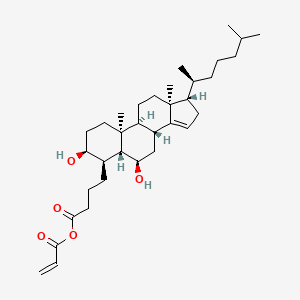
Cholest-5-en-3-ol (3beta)-, 4-((1-oxo-2-propenyl)oxy)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholest-5-en-3-ol (3beta)-, 4-((1-oxo-2-propenyl)oxy)butanoate is a complex organic compound with the molecular formula C34H54O5 and a molecular weight of 542.7896 This compound is a derivative of cholesterol, featuring a butanoate ester group attached to the steroid nucleus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-en-3-ol (3beta)-, 4-((1-oxo-2-propenyl)oxy)butanoate typically involves the esterification of Cholest-5-en-3-ol (3beta)- with 4-((1-oxo-2-propenyl)oxy)butanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cholest-5-en-3-ol (3beta)-, 4-((1-oxo-2-propenyl)oxy)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various esters or ethers depending on the substituent.
Wissenschaftliche Forschungsanwendungen
Cholest-5-en-3-ol (3beta)-, 4-((1-oxo-2-propenyl)oxy)butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and membrane structure.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of Cholest-5-en-3-ol (3beta)-, 4-((1-oxo-2-propenyl)oxy)butanoate involves its interaction with specific molecular targets and pathways. The compound can integrate into cell membranes, affecting their fluidity and function. It may also interact with enzymes and receptors, modulating various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholest-5-en-3-ol (3beta)-, 11-((1-oxo-2-propenyl)oxy)undecanoate: Similar structure with a longer ester chain.
Cholest-5-en-3-ol (3beta)-, 2-[dimethyl[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethyl]ammonio]ethyl hydrogen phosphate: Contains additional functional groups.
Uniqueness
Cholest-5-en-3-ol (3beta)-, 4-((1-oxo-2-propenyl)oxy)butanoate is unique due to its specific ester group and the resulting chemical properties.
Eigenschaften
CAS-Nummer |
86689-89-6 |
|---|---|
Molekularformel |
C34H54O5 |
Molekulargewicht |
542.8 g/mol |
IUPAC-Name |
prop-2-enoyl 4-[(3S,4R,5R,6R,8R,9S,10S,13S,17S)-3,6-dihydroxy-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]butanoate |
InChI |
InChI=1S/C34H54O5/c1-7-30(37)39-31(38)13-9-12-23-28(35)17-19-34(6)27-16-18-33(5)25(22(4)11-8-10-21(2)3)14-15-26(33)24(27)20-29(36)32(23)34/h7,15,21-25,27-29,32,35-36H,1,8-14,16-20H2,2-6H3/t22-,23-,24-,25-,27-,28-,29+,32-,33-,34-/m0/s1 |
InChI-Schlüssel |
DWNPUOOVVWZXRN-UULAKNPHSA-N |
Isomerische SMILES |
C[C@@H](CCCC(C)C)[C@@H]1CC=C2[C@]1(CC[C@H]3[C@H]2C[C@H]([C@H]4[C@]3(CC[C@@H]([C@@H]4CCCC(=O)OC(=O)C=C)O)C)O)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CC=C2C1(CCC3C2CC(C4C3(CCC(C4CCCC(=O)OC(=O)C=C)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


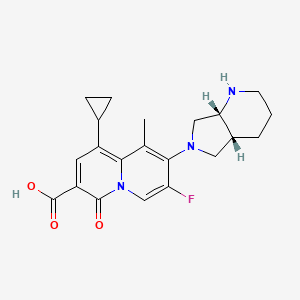
![bis[2-(dimethylamino)ethyl] (Z)-2-(4-chlorophenoxy)but-2-enedioate;(E)-but-2-enedioic acid](/img/structure/B15184936.png)
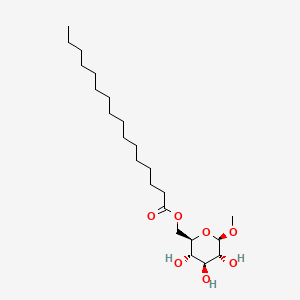

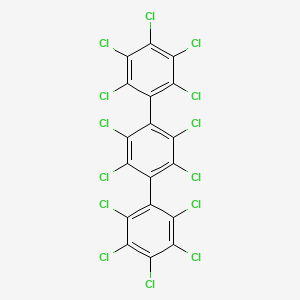
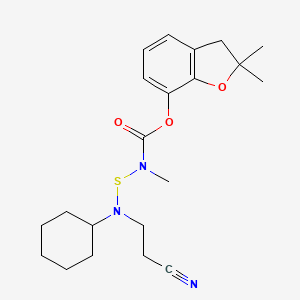

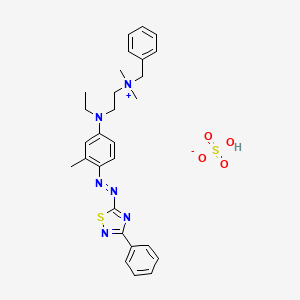
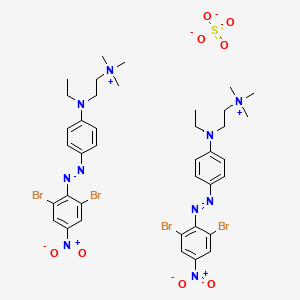
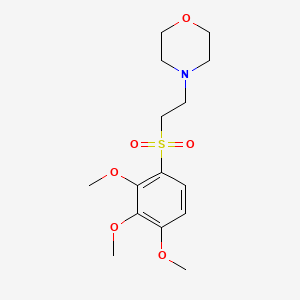
![(11S)-6-chloro-10-(2-cyclopropylethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione](/img/structure/B15185002.png)
